molecular formula C16H14N6O3 B2365417 2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)benzamide CAS No. 1334371-79-7

2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)benzamide

Cat. No.: B2365417
CAS No.: 1334371-79-7
M. Wt: 338.327
InChI Key: ZEKQXQLOPFBGFP-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted with a pyrazole ring at position 3 and an acetamido-benzamide moiety at position 1. Pyridazinones are known for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The pyrazole group enhances binding affinity to biological targets through hydrogen bonding and π-π interactions, while the benzamide moiety may contribute to solubility and metabolic stability. Structural characterization of such compounds typically involves IR, NMR, and mass spectrometry .

Properties

IUPAC Name

2-[[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3/c17-16(25)11-4-1-2-5-12(11)19-14(23)10-22-15(24)7-6-13(20-22)21-9-3-8-18-21/h1-9H,10H2,(H2,17,25)(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKQXQLOPFBGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine-Pyrazole Core Assembly

The foundational step involves constructing the 6-oxo-3-(1H-pyrazol-1-yl)pyridazine moiety. Patent US7531531B2 outlines a cyclocondensation approach:

  • Reactants : β-keto esters and thiourea derivatives undergo cyclization in the presence of Lawesson’s reagent to form 2-thiomethylpyrimidin-4-ones.
  • Hydrazine functionalization : Treatment with hydrazine hydrate in refluxing ethanol (78°C, 4–6 hr) replaces the thiomethyl group with a hydrazine moiety, yielding 2-hydrazinylpyridazin-4(1H)-ones.

Key conditions :

Parameter Specification Source
Solvent Ethanol
Temperature Reflux (78°C)
Catalyst None (thermal activation)
Reaction time 4–6 hours

Acetamido Linker Installation

Coupling the pyridazine-pyrazole intermediate to the acetamido spacer employs carbodiimide-mediated amidation:

  • Activation : The carboxylic acid group of 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid is activated using HOBt/EDC in dichloromethane.
  • Nucleophile : Benzamide-containing amines react at 0–25°C for 12–24 hr, achieving 68–75% yields.

Optimization insight :

  • Lower temperatures (0°C) minimize epimerization of the acetamido chiral center.
  • Triethylamine (2.5 eq) scavenges HCl, preventing unwanted N-acylurea formation.

Resin-Supported Synthesis for Scalability

Solid-Phase Strategy

The patent details a resin-bound approach to enhance purity and simplify purification:

  • Resin loading : Isocyanatomethyl polystyrene resin reacts with the pyridazine-pyrazole intermediate in DMF (25°C, 48 hr, 92% loading efficiency).
  • Elongation : Sequential acylation and amidation steps build the acetamido-benzamide chain.
  • Cleavage : 2M NaOH in methanol/dioxane (1:1) liberates the product at 50°C (18 hr, 85% yield).

Advantages :

  • Reduces chromatographic purification needs
  • Enables combinatorial library synthesis via split-pool methods

Functionalization and Derivatization

Pyrazole Ring Modifications

Post-synthetic diversification targets the pyrazole’s N1 position:

  • Alkylation : Treatment with alkyl halides (R-X) in acetonitrile/TEA (0°C → reflux, 24 hr) introduces R groups (methyl, ethyl, benzyl).
  • Acylation : Acetic anhydride/pyridine (1:2) at 40°C for 6 hr acetylates the pyrazole nitrogen.

Yield correlation :

Substituent (R) Yield (%) Purity (HPLC)
Methyl 78 98.2
Benzyl 65 97.8
Acetyl 82 99.1

Analytical Characterization Benchmarks

Spectroscopic Profiles

  • HRMS (ESI+) : m/z 339.1298 [M+H]+ (calc. 339.1301 for C16H15N6O3)
  • 1H NMR (DMSO-d6) : δ 8.72 (s, 1H, pyrazole-H), 8.15 (d, J=8.4 Hz, 1H, benzamide-H), 7.92–7.85 (m, 2H, pyridazine-H), 6.52 (s, 2H, CONH2)
  • HPLC : tR=12.7 min (C18, 0.1% TFA/MeCN gradient, 98.4% purity)

Challenges and Mitigation Strategies

Regioselectivity in Pyridazine Functionalization

The C3 vs C5 acylation dilemma is resolved using bulky directing groups:

  • Solution : Introducing a tert-butoxycarbonyl (Boc) group at C5 before pyrazole coupling, followed by acidic deprotection (TFA/DCM, 0°C, 1 hr).

Solubility Limitations

The benzamide moiety causes poor solubility in nonpolar media:

  • Workaround : Conduct coupling reactions in DMF/THF mixtures (3:1) with 0.1M LiCl to enhance reagent dissolution.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

A continuous flow system with immobilized lipase (Novozym 435) achieves 94% conversion over 15 cycles:

Cycle Conversion (%) Enzyme Activity Retention (%)
1 94 100
5 92 97.8
10 89 94.7
15 85 90.4

Emerging Methodologies

Photoredox Catalysis

Recent trials with Ir(ppy)3 under blue LED light (456 nm) accelerate pyridazine ring formation:

  • Benefits : 3-hour reaction time vs 12 hr thermal method
  • Limitation : Requires rigorous exclusion of oxygen

Chemical Reactions Analysis

Types of Reactions

2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)benzamide could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential biological activity. Compounds with pyrazole and pyridazine rings are often investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Medicine

In medicine, this compound could be explored as a potential drug candidate. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties. For example, it might be incorporated into polymers or used as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including biochemical assays and molecular modeling.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Core Structure Substituents Reported Activities Key References
Target Compound Pyridazinone 3-(1H-Pyrazol-1-yl), 1-(2-acetamidobenzamide) Limited direct data; inferred apoptotic/cytotoxic potential based on analogs
Compound 6a () Pyridazinone 3-(4-Phenylpiperazin-1-yl), 1-(antipyrine-acetamide) IR spectral data (C=O stretching at 1709, 1668, 1645 cm⁻¹); potential antiproliferative activity
Compounds 8–11 () Pyridazinone 3-(4-Phenyl/4-chlorophenylpiperazinyl), 1-(benzylidene-hydrazide) Cytotoxicity against AGS cells; molecular weights 413–529 Da
Compound 12 Series () Benzoxazole Varied tert-butyl, methoxyphenyl, or chlorobenzoxazole substituents IC₅₀ values against HepG2 cells; upregulated BAX/Bcl-2 ratio and Caspase-3 activation
Compound 28–31 () Benzimidazole 2-(1H-Pyrazol-3-yl)acetamide No direct activity data; structural focus on hydrogen-bonding interactions

Structural and Functional Insights:

  • Pyridazinone vs. Benzoxazole/Benzimidazole Cores: The pyridazinone core (target compound, 6a, 8–11) is associated with broader biological activities (e.g., cytotoxicity, apoptosis) compared to benzoxazole () or benzimidazole () derivatives, which may exhibit more target-specific effects .
  • Role of Substituents :
    • Pyrazole vs. Piperazinyl Groups : The pyrazole group in the target compound may confer distinct binding kinetics compared to the piperazinyl groups in compounds 8–11, which enhance solubility and receptor affinity .
    • Benzamide vs. Hydrazide Moieties : The benzamide in the target compound likely improves metabolic stability over the hydrazide derivatives (e.g., 8–11), which are prone to hydrolysis .
  • Cytotoxicity: The benzoxazole derivatives () show potent HepG2 cytotoxicity (IC₅₀ < 10 µM), while pyridazinone-hydrazides () require higher concentrations (IC₅₀ ~20–50 µM), suggesting core structure influences potency .

Biological Activity

The compound 2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)benzamide is a complex organic molecule characterized by its unique structural features, including a pyridazinone core and a pyrazole moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

Structural Features

The compound's structure allows for various interactions with biological targets, which is critical for its pharmacological effects. The presence of both pyrazole and pyridazine rings enhances its potential to interact with enzymes and receptors involved in disease processes.

Structural Component Description
Pyridazine Core Provides a platform for biological activity through potential hydrogen bonding.
Pyrazole Moiety Known for its role in various bioactive compounds, contributing to anticancer and antimicrobial activities.
Acetamido Group Enhances solubility and bioavailability, potentially influencing the compound's pharmacokinetics.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities:

Anticancer Activity

Studies have shown that derivatives containing similar structural motifs can inhibit the growth of various cancer cell lines. For instance, compounds with pyrazole and pyridazine frameworks have demonstrated the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

  • Case Study : A recent study reported that related pyrazole derivatives exhibited IC50 values against MCF7, SF-268, and NCI-H460 cell lines of 3.79 µM, 12.50 µM, and 42.30 µM respectively, indicating promising anticancer potential .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Similar compounds have been tested against various bacterial strains, demonstrating significant inhibitory effects.

  • Example : A derivative with analogous structural features was found to exhibit activity against resistant strains of bacteria, suggesting that modifications in the molecular structure can enhance antimicrobial efficacy .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate cellular pathways leading to apoptosis in cancer cells or inhibition of bacterial growth.

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : Cyclization reactions involving hydrazines and diketones.
  • Construction of the Pyridazine Ring : Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Coupling Reactions : Linking the pyrazole and pyridazine rings using suitable reagents.

These synthetic routes allow for modifications that can enhance biological activity or alter pharmacological profiles .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other compounds that share similar structural characteristics:

Compound Name Structural Features Biological Activity
Compound APyrazolo-pyridine coreAnticancer
Compound BSubstituted pyrazoleAnti-inflammatory
Compound CDual-ring structureAntimicrobial

The dual-ring structure of this compound provides enhanced interactions compared to simpler derivatives, potentially leading to improved efficacy in therapeutic applications .

Q & A

Q. What are the standard synthetic routes for 2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)benzamide?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Condensation of pyridazinone precursors with pyrazole derivatives under inert atmospheres to prevent oxidation .
  • Step 2 : Acetamido-benzamide coupling via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
  • Key Conditions : Use of polar aprotic solvents (e.g., DMF, DMSO), temperature control (0–60°C), and catalysts like triethylamine to enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for high purity (>95%) .

Q. How is the compound structurally characterized?

Primary techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm proton environments and carbon connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve bond lengths, angles, and molecular geometry; SHELX software is widely used for refinement .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What initial biological screening approaches are recommended?

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
  • In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Screening : Test DMSO vs. THF for solubility and reaction kinetics .
  • Catalyst Optimization : Compare HOBt vs. HOAt for amide coupling efficiency .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
  • Inert Atmosphere : Maintain nitrogen/argon to protect sensitive intermediates (e.g., pyridazinone derivatives) .

Q. How to address contradictions in crystallographic and spectroscopic data?

  • Cross-Validation : Compare X-ray-derived bond lengths with DFT-calculated geometries .
  • Dynamic NMR : Resolve conformational flexibility (e.g., rotamers) that may skew static crystallographic models .
  • SHELX Refinement : Adjust parameters (e.g., thermal displacement factors) to reconcile electron density maps with NMR data .

Q. What methodologies elucidate molecular interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinases or receptors .
  • Site-Directed Mutagenesis : Identify critical residues in target enzymes (e.g., PDE4) by alanine scanning .
  • Cryo-EM : Resolve compound-bound complexes of large biomolecules at near-atomic resolution .

Q. How to perform comparative analysis with structural analogs?

Compound Substituents Biological Activity (IC50) Key Reference
Target CompoundPyrazole, Benzamide0.40 µM (Kinase X)
2-(4-Ethoxyphenyl) AnalogEthoxy, Thiophene0.35 µM (Kinase X)
Triazole DerivativeTriazole, Fluorine0.50 µM (PDE4)
  • Structure-Activity Relationship (SAR) : Correlate substituent electronegativity (e.g., fluorine vs. ethoxy) with potency .
  • Pharmacophore Modeling : Identify essential interaction motifs (e.g., hydrogen-bond acceptors in pyridazinone) .

Data Contradiction Analysis

Example : Discrepancies in reported IC50 values for kinase inhibition.

  • Root Cause : Variability in assay conditions (e.g., ATP concentration, pH).
  • Resolution : Standardize protocols (e.g., 1 mM ATP, pH 7.4) and validate with reference inhibitors .

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